molecular formula C7H12N4S2 B14588743 4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione CAS No. 61610-08-0

4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione

Cat. No.: B14588743
CAS No.: 61610-08-0
M. Wt: 216.3 g/mol
InChI Key: ZXYQRIZAEGAMDR-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and dithione groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-amino-6-methoxy-s-triazine: A related triazine compound with different substituents.

    4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

4-Amino-6-(2-methylpropyl)-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to its specific substituents and the presence of the dithione group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61610-08-0

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

4-amino-6-(2-methylpropyl)-2H-1,2,4-triazine-3,5-dithione

InChI

InChI=1S/C7H12N4S2/c1-4(2)3-5-6(12)11(8)7(13)10-9-5/h4H,3,8H2,1-2H3,(H,10,13)

InChI Key

ZXYQRIZAEGAMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NNC(=S)N(C1=S)N

Origin of Product

United States

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